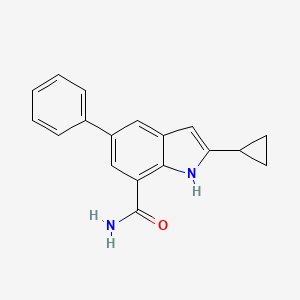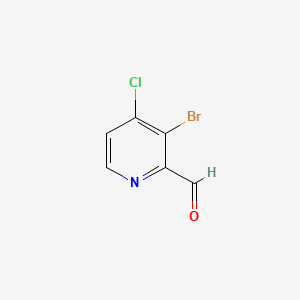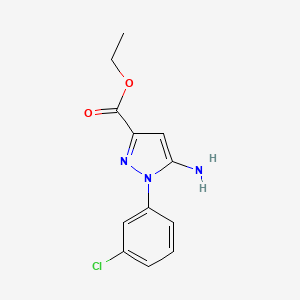
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. This compound is a derivative of cyclopropylmethanol, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropylcarboxylic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction proceeds under anhydrous conditions to prevent the exchange of deuterium with hydrogen from water or other sources.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale deuteration facilities where deuterium gas (D2) is used to replace hydrogen atoms in cyclopropylmethanol. This process requires specialized equipment to handle deuterium gas safely and efficiently.
化学反応の分析
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl-1-d1-methyl-d2 aldehyde or cyclopropyl-1-d1-methyl-d2 carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-1-d1-methyl-d2 hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4), deuterium gas (D2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 aldehyde, cyclopropyl-1-d1-methyl-d2 carboxylic acid
Reduction: Cyclopropyl-1-d1-methyl-d2 hydrocarbons
Substitution: Cyclopropyl-1-d1-methyl-d2 halides
科学的研究の応用
Cyclopropyl-1-d1-methyl-d2 alcohol has several scientific research applications:
Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
作用機序
The mechanism of action of cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to differences in its biological effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclopropyl-1-d1-methyl-d2 alcohol can be compared with other similar compounds, such as:
Cyclopropylmethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Another deuterated analog with deuterium atoms at different positions.
Cyclopropylcarbinol: A related compound with a similar structure but without deuterium substitution.
The uniqueness of this compound lies in its specific deuterium substitution pattern, which can influence its physical, chemical, and biological properties, making it valuable for specialized research applications.
特性
CAS番号 |
1219802-62-6 |
|---|---|
分子式 |
C4H8O |
分子量 |
75.125 |
IUPAC名 |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChIキー |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
SMILES |
C1CC1CO |
同義語 |
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)






![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)



